6-(4-Methylsulfonylphenyl)picolinic acid
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Overview
Description
6-(4-Methylsulfonylphenyl)picolinic acid: is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a picolinic acid core with a 4-methylsulfonylphenyl group attached at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Methylsulfonylphenyl)picolinic acid typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, 4-methylsulfonylbenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst.
Coupling Reaction: The amino group is coupled with picolinic acid through a condensation reaction, often using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 6-(4-Methylsulfonylphenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The picolinic acid moiety can be reduced to form picolinol derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe).
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Picolinol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry: 6-(4-Methylsulfonylphenyl)picolinic acid is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a ligand in metal coordination complexes. These complexes can be used to investigate metal ion interactions in biological systems.
Medicine: The compound’s structure suggests potential pharmacological activities. Research is ongoing to explore its use as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is explored for its use in the production of herbicides and pesticides. Its derivatives have shown promising herbicidal activity, making it a valuable compound in agricultural chemistry.
Mechanism of Action
The mechanism of action of 6-(4-Methylsulfonylphenyl)picolinic acid involves its interaction with specific molecular targets. In biological systems, it can act as a chelating agent, binding to metal ions and affecting their availability and activity. This interaction can influence various biochemical pathways, including enzyme activity and signal transduction.
Molecular Targets and Pathways:
Metal Ions: The compound can chelate metal ions such as zinc and copper, affecting their role in enzymatic reactions.
Enzymes: By binding to metal ions, it can inhibit or activate specific enzymes, altering metabolic pathways.
Receptors: The phenyl group may interact with certain receptors, modulating their activity and influencing cellular responses.
Comparison with Similar Compounds
Picolinic Acid: The parent compound, picolinic acid, shares the picolinic acid core but lacks the 4-methylsulfonylphenyl group.
Nicotinic Acid: An isomer of picolinic acid with the carboxyl group at a different position.
Isonicotinic Acid: Another isomer with the carboxyl group at yet another position.
Uniqueness: 6-(4-Methylsulfonylphenyl)picolinic acid is unique due to the presence of the 4-methylsulfonylphenyl group, which imparts distinct chemical and biological properties. This group enhances its ability to interact with specific molecular targets and undergo unique chemical reactions, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-(4-methylsulfonylphenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4S/c1-19(17,18)10-7-5-9(6-8-10)11-3-2-4-12(14-11)13(15)16/h2-8H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXBYMLMSQXRHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NC(=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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